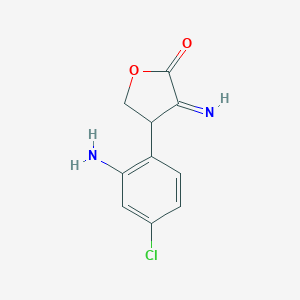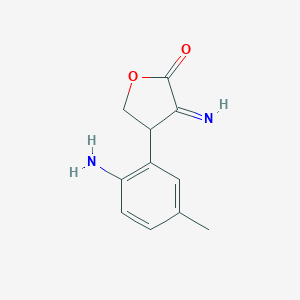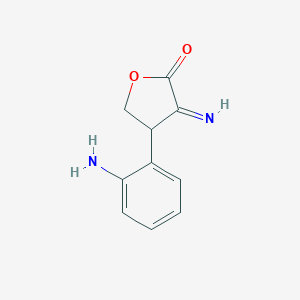![molecular formula C18H14FN3O2S B292430 11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292430.png)
11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound that features a unique fusion of pyridine, thiophene, and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Construction of the Pyridine Ring: The pyridine ring can be formed through cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Formation of the Diazepine Ring: The diazepine ring is typically constructed through a series of condensation reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thiophene and pyridine rings but differs in the diazepine ring structure.
Thieno[3,4-b]pyridine: Similar thiophene and pyridine rings but lacks the diazepine ring.
Uniqueness
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H14FN3O2S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14FN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
Clave InChI |
UTBUTFFVHSHVSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)
![2-(2-fluorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292348.png)
![2-(3-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292350.png)
![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)
![ethyl (3E)-7-imino-2-oxo-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292353.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![(3E)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-iminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292358.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)



![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
